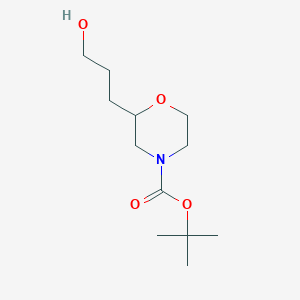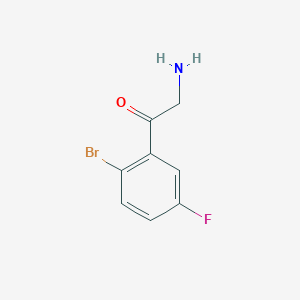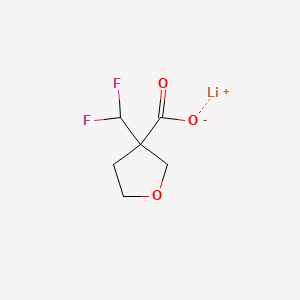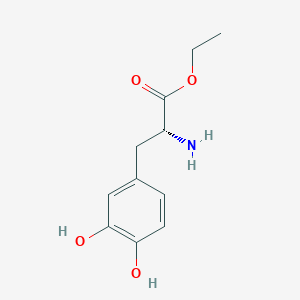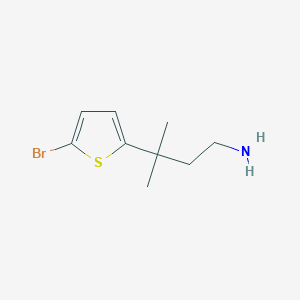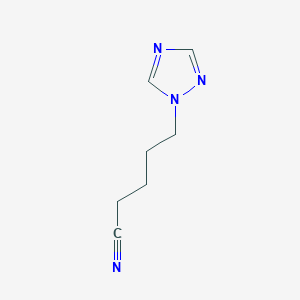
5-(1h-1,2,4-Triazol-1-yl)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-1,2,4-Triazol-1-yl)pentanenitrile: is an organic compound that features a triazole ring attached to a pentanenitrile chain. This compound is part of the broader class of triazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile typically involves the reaction of 1H-1,2,4-triazole with a suitable pentanenitrile precursor. One common method is the nucleophilic substitution reaction where the triazole ring is introduced to the pentanenitrile chain under controlled conditions. The reaction often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic attack .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent selection and temperature control are crucial factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrile group to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the triazole ring or the nitrile group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties .
Medicine: The compound’s potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceutical agents. Triazole-containing drugs are widely used in the treatment of infections and other medical conditions .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal chemistry, the compound may inhibit enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid
- 1-(Tricyclohexylstannyl)-1H-1,2,4-triazole
Comparison: Compared to these similar compounds, 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile is unique due to its pentanenitrile chain, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H10N4 |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5-(1,2,4-triazol-1-yl)pentanenitrile |
InChI |
InChI=1S/C7H10N4/c8-4-2-1-3-5-11-7-9-6-10-11/h6-7H,1-3,5H2 |
InChI Key |
VNJZVMSAJLEQER-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)CCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


